molecular formula C28H28N8O2 B11605037 2,5-bis(1H-benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione

2,5-bis(1H-benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B11605037
M. Wt: 508.6 g/mol
InChI Key: BKOXZVVTVZCRAU-UHFFFAOYSA-N
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Description

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves multi-step organic reactions. The starting materials often include benzotriazole derivatives and piperidine, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions and achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The benzotriazole and piperidine groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE: Lacks the piperidine groups, which might affect its reactivity and applications.

    3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE:

Uniqueness

The presence of both benzotriazole and piperidine groups in 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and a broader range of applications.

Properties

Molecular Formula

C28H28N8O2

Molecular Weight

508.6 g/mol

IUPAC Name

2,5-bis(benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C28H28N8O2/c37-27-23(33-15-7-1-8-16-33)25(35-21-13-5-3-11-19(21)29-31-35)28(38)24(34-17-9-2-10-18-34)26(27)36-22-14-6-4-12-20(22)30-32-36/h3-6,11-14H,1-2,7-10,15-18H2

InChI Key

BKOXZVVTVZCRAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)N5CCCCC5)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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